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molecular formula C10H16O B1596380 2-DECALONE CAS No. 4832-17-1

2-DECALONE

Cat. No. B1596380
M. Wt: 152.23 g/mol
InChI Key: LGVJRKCQQHOWAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07932245B2

Procedure details

The title compound was prepared as described in Example 45A substituting 3,5-dimethylcyclohexanone, commercially available from Aldrich, for 2-decalone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][CH:6]([CH3:8])[CH2:5][C:4](=O)[CH2:3]1.[CH2:10]1CC2C(CC(CC2)=O)CC1>>[CH3:1][CH:2]1[CH2:7][C:6](=[CH2:8])[CH2:5][CH:4]([CH3:10])[CH2:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CC(CC(C1)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCC2CC(=O)CCC2C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1CC(CC(C1)=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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